molecular formula C31H46N6O9S2 B12091839 Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH

Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH

Cat. No.: B12091839
M. Wt: 710.9 g/mol
InChI Key: PYFRGABQIDFXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH is a synthetic peptide composed of the amino acids glycine, cysteine, valine, leucine, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (serine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid (leucine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (valine, cysteine, glycine, and finally, dansyl group).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: The dansyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with different functional groups.

Scientific Research Applications

Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH involves its interaction with specific molecular targets. The dansyl group allows for fluorescence-based detection, making it useful in monitoring enzymatic activities. The peptide can be farnesylated, which affects its localization and function within cells. The cysteine residue plays a crucial role in forming disulfide bonds, influencing the peptide’s stability and activity.

Comparison with Similar Compounds

Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH can be compared with other similar peptides:

    Dansyl-Gly-Cys-Val-Leu-Ser: A similar peptide with a slightly different sequence.

    Dansyl-Gly-Cys-Val-Leu: Lacks the serine residue, affecting its properties.

    Dansyl-Gly-Cys-Val: Shorter peptide with different applications.

The uniqueness of this compound lies in its specific sequence and the presence of the dansyl group, which provides distinct fluorescence properties and potential for various modifications.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46N6O9S2/c1-17(2)13-21(28(40)35-22(15-38)31(43)44)34-30(42)27(18(3)4)36-29(41)23(16-47)33-26(39)14-32-48(45,46)25-12-8-9-19-20(25)10-7-11-24(19)37(5)6/h7-12,17-18,21-23,27,32,38,47H,13-16H2,1-6H3,(H,33,39)(H,34,42)(H,35,40)(H,36,41)(H,43,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFRGABQIDFXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46N6O9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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